molecular formula C16H14O4 B138291 Benzyl caffeate CAS No. 107843-77-6

Benzyl caffeate

Cat. No. B138291
CAS RN: 107843-77-6
M. Wt: 270.28 g/mol
InChI Key: WWVKQTNONPWVEL-VQHVLOKHSA-N
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Description

Benzyl caffeate is a natural product found in Populus deltoides, Populus laurifolia, and other organisms . It has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol .


Molecular Structure Analysis

The molecular structure of Benzyl caffeate consists of a benzyl group attached to a caffeate group. The caffeate group contains a phenyl ring with two hydroxyl groups and a propenoate group .


Physical And Chemical Properties Analysis

Benzyl caffeate is a compound with a molecular weight of 270.28 g/mol. It has a density of 1.3±0.1 g/cm3, a boiling point of 466.2±40.0 °C at 760 mmHg, and a flash point of 175.0±20.8 °C .

Scientific Research Applications

Antioxidative Properties

Benzyl caffeate has been identified as an antioxidative compound isolated from propolis. Its antioxidative activity contributes to its potential applications in preserving food quality and enhancing the shelf life of perishable products by protecting them against oxidative stress .

Phenolic Composition Analysis

In scientific research, Benzyl caffeate’s presence is used as an indicator in the analysis of phenolic compositions, particularly in studies involving propolis and poplar bud resin samples. This application is crucial for understanding the botanical origins and antioxidant activities of these natural substances .

Antibacterial Activity

The compound is also known for its antibacterial activity, predominantly in propolis. This activity is attributed to its phenolic compounds, making it a significant focus in studies related to natural antibacterial agents .

Future Directions

The future directions for research on Benzyl caffeate could include further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Analyzing relevant papers could provide more insights into these aspects .

Mechanism of Action

Target of Action

Benzyl caffeate has been found to exhibit anti-proliferative activity against murine colon cancer cell line 26-L5 . It acts on tyrosine protein kinase (TPK), lipoxygenase, and cyclooxygenase pathways .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit angiogenesis via human umbilical vein endothelial cells (HUVECs)-based tube formation by inducing apoptosis and antiproliferative effects on endothelial cells .

Biochemical Pathways

Benzyl caffeate affects several biochemical pathways. It has been found to induce apoptosis via pro-apoptotic signaling, activating caspase-9, caspase-3, and leading to the cleavage of PARP and lamin A/C . Additionally, it inhibits the c-Raf/MEK/ERK signaling pathway, thereby suppressing angiogenesis .

Pharmacokinetics

While specific pharmacokinetic data on benzyl caffeate is limited, studies on related compounds such as bornyl caffeate provide some insights. Bornyl caffeate was found to follow a three-compartment open model, with a time to peak concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL . It displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax compared to original caffeic acid .

Result of Action

The molecular and cellular effects of benzyl caffeate’s action include the induction of apoptosis and the inhibition of angiogenesis . It also exhibits anti-proliferative effects on certain cancer cell lines .

Action Environment

The action, efficacy, and stability of benzyl caffeate can be influenced by environmental factors. For instance, the composition of phytochemical constituents in propolis, where benzyl caffeate is found, varies depending on the bee species, geographical location, botanical source, and environmental conditions

properties

IUPAC Name

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVKQTNONPWVEL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl caffeate

CAS RN

107843-77-6
Record name Benzyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL CAFFEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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